molecular formula C7H6BrN3O B172937 (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol CAS No. 172648-19-0

(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Cat. No. B172937
M. Wt: 228.05 g/mol
InChI Key: SRDOBLPQJXFKIE-UHFFFAOYSA-N
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Description

“(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 172648-19-0. It has a molecular weight of 228.05 and its IUPAC name is (6-bromo-3H-imidazo [4,5-b]pyridin-2-yl)methanol .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine. The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .


Molecular Structure Analysis

The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .


Chemical Reactions Analysis

The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It is stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

  • Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives, including 6-bromo variants, have been found effective as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition performance, possibly due to their chemical structure, which is supported by both experimental results and computational approaches like Density Functional Theory (DFT) and molecular dynamic simulation ((Saady et al., 2021)).

  • Crystal Structure Analysis : Studies on the crystal and molecular structure of 6-bromo imidazo[4,5-b]pyridine derivatives have provided insights into their molecular geometry, hydrogen bonding, and π-π interactions. These structural analyses are crucial for understanding the compound's physical properties and potential applications in material science ((Rodi et al., 2013)).

  • Anticancer and Antimicrobial Activity : Certain derivatives of 6-bromo-imidazo[4,5-b]pyridine have shown promising results in anticancer and antimicrobial studies. These compounds have demonstrated notable antibacterial, antifungal, and anticancer activities against various cell lines, suggesting their potential as templates for developing new therapeutic agents ((Shelke et al., 2017)).

  • Synthesis of Novel Derivatives : Research has been conducted on the synthesis of new derivatives of imidazo[4,5-b]pyridine, exploring different methods and their efficacy. These studies contribute to the field of organic chemistry by providing new pathways for synthesizing complex molecules, which can have various applications ((Lifshits et al., 2015)).

  • Fluorescence and Optical Properties : Certain 6-bromo-imidazo[4,5-b]pyridine derivatives exhibit fluorescence, which is of interest in material science for developing luminescent materials. Studies in this area focus on understanding the molecular basis of these properties and how they can be manipulated for specific applications ((Mandal & Patel, 2017)).

  • Molecular Docking and Theoretical Studies : Advanced computational studies, including molecular docking and DFT calculations, have been used to explore the interactions and binding affinities of 6-bromo-imidazo[4,5-b]pyridine derivatives with various enzymes and receptors. These studies are crucial for drug design and understanding the molecular basis of the compound's biological activities ((Jabri et al., 2023)).

  • Development of New Synthetic Methods : Research also includes the development of new synthetic methods for imidazo[4,5-b]pyridine derivatives. This includes exploring one-pot synthesis techniques, which are significant for increasing efficiency and reducing the environmental impact of chemical synthesis ((Bagdi et al., 2015)).

Safety And Hazards

The compound is classified as a GHS07. It has hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

properties

IUPAC Name

(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-4-1-5-7(9-2-4)11-6(3-12)10-5/h1-2,12H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDOBLPQJXFKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445406
Record name (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol

CAS RN

172648-19-0
Record name (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Oguchi, K Wada, H Honma, A Tanaka… - Journal of Medicinal …, 2000 - ACS Publications
A series of imidazopyridine thiazolidine-2,4-diones were designed and synthesized from their corresponding pyridines. These compounds represent conformationally restricted …
Number of citations: 123 pubs.acs.org

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